molecular formula C8H8BrFO B1333166 2-Bromo-1-fluoro-4-(methoxymethyl)benzene CAS No. 887268-22-6

2-Bromo-1-fluoro-4-(methoxymethyl)benzene

Cat. No.: B1333166
CAS No.: 887268-22-6
M. Wt: 219.05 g/mol
InChI Key: QBVRUQXKXJMOGC-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the hydrogen atoms at positions 2, 1, and 4 are substituted by bromine, fluorine, and methoxymethyl groups, respectively. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-Bromo-1-fluoro-4-(methoxymethyl)benzene is used in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals and drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method is the bromination of 1-fluoro-4-(methoxymethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dehalogenated benzene derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-(methoxymethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine or fluorine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In oxidation reactions, the methoxymethyl group is oxidized to form aldehydes or acids through an electron transfer process.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-1-methoxybenzene
  • 1-Bromo-4-fluorobenzene
  • 4-Bromo-1-fluoro-2-methylbenzene

Uniqueness

2-Bromo-1-fluoro-4-(methoxymethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.

Properties

IUPAC Name

2-bromo-1-fluoro-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVRUQXKXJMOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377723
Record name 2-bromo-1-fluoro-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-22-6
Record name 2-Bromo-1-fluoro-4-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887268-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-fluoro-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-fluorobenzyl methanesulfonate (Intermediate 14, 330 mg; 1.17 mmol) and 2,6-lutidine (176 μL; 1.52 mmol) in methanol (4 mL) was stirred for 16 hours at RT. Additional aliquots of 2,6-lutidine (176 μL; 1.52 mmol each) were added once a day for a total of three days, during which stirring was continued at RT. The mixture was taken up in Et2O, washed with water, HCl (0.1N in water) and brine. The organic phase was dried over MgSO4, filtered and concentrated with moderate vacuum and without heating affording the title compound as a pale yellow liquid.
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330 mg
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176 μL
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4 mL
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176 μL
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